molecular formula C17H15N3O2 B2552726 4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 904824-97-1

4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B2552726
CAS RN: 904824-97-1
M. Wt: 293.326
InChI Key: PKEUMOMNFQMDSQ-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a derivative of pyrido[1,2-a]pyrimidine, which is a fused heterocyclic compound that has been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with modifications on the pyrido[1,2-a]pyrimidin-3-yl moiety have been synthesized and evaluated for their biological properties, such as anti-HIV activity , antibacterial activity , and analgesic properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of specific amines with other chemical reagents to introduce various substituents onto the pyrimidine ring. For instance, the synthesis of benzene sulfonamide derivatives was achieved by reacting isatin with sulphadimidine . Similarly, the synthesis of benzohydrazide derivatives involved the use of methylamino thieno[3,2-d]pyrimidin-2-yl as a key intermediate . These methods suggest that the synthesis of this compound would likely involve a multi-step reaction, starting with the formation of the pyrido[1,2-a]pyrimidine core followed by subsequent functionalization.

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been characterized using various spectroscopic techniques such as IR, NMR, and X-ray crystallography . These techniques provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For example, the crystal structure of a similar compound was determined to crystallize in the monoclinic space group with specific cell parameters .

Chemical Reactions Analysis

The chemical reactivity of pyrido[1,2-a]pyrimidine derivatives is influenced by the presence of functional groups and the electronic nature of the heterocyclic system. These compounds can undergo various chemical reactions, including nitrosation, benzylation, and reactions with amines, which lead to the formation of new derivatives with potential biological activities . The specific reactivity patterns of these compounds can be exploited to synthesize a wide range of derivatives with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives are determined by their molecular structure. These properties include solubility, melting point, and the ability to form crystals with specific space groups . The luminescent properties and stimuli-responsive behavior of some derivatives indicate their potential for applications in materials science . Additionally, the biological activities of these compounds, such as antibacterial and analgesic effects, are significant for pharmaceutical applications .

Scientific Research Applications

1. Cancer Research

  • Zhou et al. (2008) discussed the design and synthesis of a compound similar to 4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, highlighting its role as a histone deacetylase (HDAC) inhibitor with potential anticancer properties (Zhou et al., 2008).
  • Gong et al. (2010) studied the metabolism of Flumatinib, a derivative of the compound, in chronic myelogenous leukemia patients, underscoring its significance in cancer treatment (Gong et al., 2010).

2. Analgesic Properties

  • Ukrainets et al. (2015) examined the analgesic properties of derivatives of this compound, suggesting potential applications in pain management (Ukrainets et al., 2015).

3. Gastroprotective Activity

  • Hermecz et al. (1992) investigated the gastroprotective effects of 4H-pyrido[1,2-a]pyrimidin-4-ones, indicating their potential use in protecting against gastric damage (Hermecz et al., 1992).

4. Antimalarial Agents

  • Mane et al. (2014) synthesized novel pyrido[1,2-a]pyrimidin-4-ones and evaluated their antimalarial activity, demonstrating the compound's potential in treating malaria (Mane et al., 2014).

5. Antibacterial Activity

  • Giri et al. (2017) synthesized and evaluated benzohydrazide derivatives for their antibacterial activity, highlighting their potential in combating bacterial infections (Giri et al., 2017).

6. Anticancer and Anti-inflammatory Agents

  • Abu‐Hashem et al. (2020) developed novel benzodifuranyl derivatives, examining their potential as anticancer and anti-inflammatory agents (Abu‐Hashem et al., 2020).

7. Anti-5-Lipoxygenase Agents

  • Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them as anti-5-lipoxygenase agents, indicating their role in treating conditions associated with inflammation (Rahmouni et al., 2016).

Mechanism of Action

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly influence its bioavailability and therapeutic efficacy. Factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups can affect its ADME properties .

The action of a compound can also be influenced by environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Temperature, light, and humidity can also affect the stability of the compound .

Future Directions

The future directions for this compound could involve further development and testing as potential anti-HIV-1 agents . The compounds have shown moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures , suggesting they could provide a good basis for the development of new hits .

properties

IUPAC Name

4-methyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-6-8-13(9-7-11)16(21)19-15-12(2)18-14-5-3-4-10-20(14)17(15)22/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEUMOMNFQMDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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